molecular formula C8H11BrClNO B1380983 2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS No. 1803597-16-1

2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Cat. No.: B1380983
CAS No.: 1803597-16-1
M. Wt: 252.53 g/mol
InChI Key: PQQGURGSEYFRCS-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound serves as a key intermediate in the synthesis of enantiomerically pure substances, which are critical for developing medications with specific therapeutic effects . The 4-bromophenyl moiety enhances the molecule's potential for further functionalization via cross-coupling reactions, making it a versatile scaffold for constructing more complex molecular architectures. Its primary research value lies in the development of bioactive compounds targeting the central nervous system, where it has been explored for potential antipsychotic or antidepressant properties . The scaffold is a derivative of 2-amino-1-phenylethanol, a structure accessed via stereospecific synthesis or enzymatic resolution, highlighting its role in studying stereoselective reactions and chiral resolution processes . This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803597-16-1
Record name 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-Amino-2-(4-bromophenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, and organolithium reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ethanol group can also enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Analogues

(a) 2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride
  • Molecular Formula: C₈H₁₁Cl₂NO
  • Molecular Weight : 208.09 g/mol
  • Key Differences: Substitution of bromine with chlorine reduces molecular weight and polarizability. Lower lipophilicity (Cl vs. Br) could influence membrane permeability and metabolic stability .
(b) 2-Amino-5-Bromophenol Hydrochloride
  • Molecular Formula: C₆H₇BrClNO
  • Molecular Weight : 207.93–205.94 g/mol
  • Key Differences: Bromine is positioned at the para position on a phenol ring instead of an ethanolamine backbone. Phenolic hydroxyl group increases acidity (pKa ~10) compared to the aliphatic hydroxyl in the target compound. Lower synthetic yield (36.1%) compared to ethanolamine derivatives due to challenges in acid hydrolysis .

Alkyl- and Alkoxy-Substituted Analogues

(a) 2-Amino-2-(3-methoxy-phenyl)ethanol Hydrochloride
  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 219.67 g/mol
  • Key Differences :
    • Methoxy group at the meta position introduces electron-donating effects, altering electronic density and solubility.
    • Enhanced metabolic stability due to reduced oxidative dehalogenation risk compared to bromine .
(b) 2-Amino-2-(4-isopropylphenyl)ethanol Derivatives
  • Example: Intermediate in trypanosoma cruzi drug discovery .
  • Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Pharmacologically Active Analogues

(a) Fingolimod Hydrochloride (FTY720)
  • Molecular Formula: C₁₉H₃₃NO₂·HCl
  • Molecular Weight : 343.94 g/mol
  • Key Differences :
    • Extended alkyl chain (octylphenyl group) and propane-1,3-diol backbone enable sphingosine-1-phosphate receptor modulation.
    • Clinical use in multiple sclerosis contrasts with the research-stage status of the target compound .
(b) SPFF Enantiomers
  • Structure: 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride .
  • Key Differences :
    • Trifluoromethyl and tert-butyl groups enhance metabolic stability and receptor selectivity (β₂-adrenergic).
    • Stereochemistry dictates efficacy: (−)-SPFF showed superior bronchodilatory effects compared to (+)-SPFF in asthma models .

Physicochemical and Pharmacokinetic Data Table

Compound Molecular Weight (g/mol) Substituent(s) LogP* Synthetic Yield (%) Key Application
2-Amino-2-(4-bromophenyl)ethanol HCl 252.54 4-Br, ethanolamine ~1.8 Not reported Pharmaceutical intermediate
2-Amino-2-(4-chlorophenyl)ethanol HCl 208.09 4-Cl, ethanolamine ~1.2 Not reported Research chemical
2-Amino-5-bromophenol HCl 205.94 5-Br, phenol ~0.9 36.1 Organic synthesis
Fingolimod HCl 343.94 4-Octylphenyl, diol ~4.5 >98 (USP grade) Multiple sclerosis therapy

*Estimated LogP values based on substituent contributions.

Key Research Findings

  • Stereochemical Impact: The (S)-enantiomer of 2-amino-2-(4-bromophenyl)ethanol hydrochloride is prioritized in asymmetric synthesis due to its higher optical purity (>97% ee) and relevance to bioactive conformations .
  • Synthetic Challenges : Bromophenyl derivatives often require stringent conditions (e.g., oxalyl chloride in THF) for amide bond formation, with yields varying based on halogen reactivity .
  • Biological Selectivity : Bromine’s size and electronegativity enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors, but may increase off-target risks compared to smaller halogens like chlorine .

Biological Activity

2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a compound with significant biological activity, is of interest in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C9_{9}H10_{10}BrClN\O
  • Molecular Weight : 251.54 g/mol
  • CAS Number : 1193-22-4

The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This compound has been shown to exhibit both agonistic and antagonistic effects depending on the receptor subtype involved.

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties. In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, as assessed by the forced swim test and tail suspension test. The underlying mechanism is believed to involve increased serotonin levels in the synaptic cleft due to inhibition of reuptake.

Neuroprotective Properties

Studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays using neuronal cell lines showed that treatment with this compound reduced cell death and apoptosis markers when exposed to oxidative agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Summary

Biological Activity Effect Observed Study Reference
AntidepressantReduced depressive-like behavior
NeuroprotectiveDecreased oxidative stress-induced damage
Anti-inflammatoryLowered cytokine production

Case Studies

  • Case Study on Depression
    • Objective : To evaluate the antidepressant effects of this compound.
    • Method : Rats were administered varying doses of the compound over two weeks.
    • Results : Significant reduction in immobility time was observed compared to control groups, indicating potential antidepressant effects.
  • Neuroprotection Against Oxidative Stress
    • Objective : To assess neuroprotective effects in neuronal cell cultures.
    • Method : Cells were treated with the compound before exposure to hydrogen peroxide.
    • Results : Cell viability improved significantly in treated groups, suggesting protective effects against oxidative damage.

Research Findings

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and exert neuroprotective effects. Further research is warranted to explore its efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(4-bromophenyl)ethanol hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, a prototypical procedure involves converting amines to azides using 1H-imidazole-1-sulfonyl azide hydrochloride in methanol with potassium carbonate as a base . Optimization includes controlling reaction temperature (room temperature preferred for stability) and using anhydrous conditions to prevent hydrolysis during reductions (e.g., LiAlH4 as a reducing agent) . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final hydrochlorination.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm the aromatic proton environment (e.g., δ 7.2–7.4 ppm for bromophenyl protons) and ethanolamine backbone (δ 3.5–4.0 ppm for CH2_2OH) .
  • Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak (e.g., m/z 363.2 [M + H]+) and fragmentation patterns .
  • Elemental Analysis: Validates stoichiometry (C, H, N, Cl, Br ratios) to confirm purity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure forms?

Methodological Answer: Chiral resolution techniques are critical:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
  • Asymmetric Synthesis: Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to direct stereochemistry during key steps like reductive amination .

Q. How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

  • Refinement Software: SHELXL (from the SHELX suite) handles high-resolution or twinned data, enabling precise modeling of atomic positions and thermal parameters .
  • Twinned Data Analysis: Use the HKLF 5 format in SHELXL to refine twinned structures by partitioning intensity contributions .
  • Disorder Modeling: For flexible groups (e.g., ethanolamine side chain), apply PART instructions to model alternative conformations .

Q. How do researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Replace the 4-bromophenyl group with other halogens (Cl, F) or electron-withdrawing groups (NO2_2) to assess electronic effects .
  • Backbone Modifications: Introduce methyl or ethyl groups to the ethanolamine moiety to study steric effects on bioactivity .
  • Biological Assays: Test analogs against target proteins (e.g., Trypanosoma cruzi enzymes) using enzyme inhibition assays or cell-based models .

Q. What strategies mitigate solubility issues in aqueous or organic solvents during bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .
  • pH Adjustment: Protonate the amino group in acidic buffers (pH 4–5) to improve aqueous solubility .
  • Surfactant-Assisted Solubilization: Incorporate poloxamers or Tween-80 at sub-CMC concentrations for colloidal stabilization .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on reaction yields for this compound?

Methodological Answer:

  • Parameter Screening: Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (MeOH vs. THF), and temperature to identify optimal conditions .
  • Impurity Profiling: Use LC-MS to detect side products (e.g., over-reduced amines or bromine displacement byproducts) that reduce yield .

Q. Why do crystallographic studies report varying unit cell parameters for this compound?

Methodological Answer:

  • Polymorphism Screening: Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to isolate different polymorphs .
  • Temperature Effects: Conduct data collection at 100 K (cryo-cooling) to minimize thermal motion artifacts and improve data consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Reactant of Route 2
2-Amino-2-(4-bromophenyl)ethanol hydrochloride

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